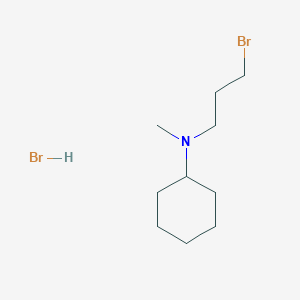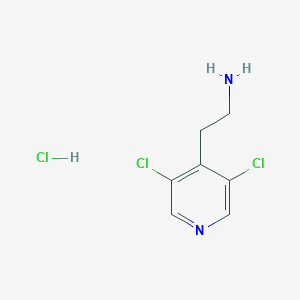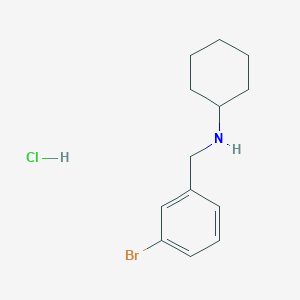![molecular formula C20H37N3OSn B2779805 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine CAS No. 1416251-41-6](/img/structure/B2779805.png)
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine is a chemical compound with the molecular formula C20H37N3OSn. It is characterized by the presence of a pyrimidine ring substituted with a tributylstannyl group and a morpholine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Métodos De Preparación
The synthesis of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine typically involves the stannylation of a pyrimidine derivative followed by the introduction of a morpholine ring. One common synthetic route includes:
Stannylation: The pyrimidine derivative is reacted with a tributylstannyl reagent under specific conditions to introduce the tributylstannyl group.
Morpholine Introduction: The stannylated pyrimidine is then reacted with morpholine to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a stannylated precursor to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various electrophiles. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of advanced materials and in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to a metal catalyst, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine can be compared with other stannylated pyrimidine derivatives, such as:
- 4-[4-(Trimethylstannyl)pyrimidin-2-yl]morpholine
- 4-[4-(Triethylstannyl)pyrimidin-2-yl]morpholine
These compounds share similar structural features but differ in the size and reactivity of the stannyl group. The tributylstannyl group in this compound provides unique reactivity and stability, making it particularly useful in specific synthetic applications .
Propiedades
IUPAC Name |
tributyl-(2-morpholin-4-ylpyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3O.3C4H9.Sn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;3*1-3-4-2;/h1-2H,4-7H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLULPKRFNSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)
![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2779732.png)
![7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779733.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)


![4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2779743.png)
![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2779744.png)

